molecular formula C10H6Cl3NO2S2 B12579042 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- CAS No. 646039-77-2

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)-

Cat. No.: B12579042
CAS No.: 646039-77-2
M. Wt: 342.6 g/mol
InChI Key: PLJBNTPZNMFDNS-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- is a chemical compound with a complex structure that includes a thiophene ring, sulfonamide group, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 3,4-dichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thiophenesulfonamide
  • 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
  • 5-Chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups.

Properties

CAS No.

646039-77-2

Molecular Formula

C10H6Cl3NO2S2

Molecular Weight

342.6 g/mol

IUPAC Name

5-chloro-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H6Cl3NO2S2/c11-7-2-1-6(5-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H

InChI Key

PLJBNTPZNMFDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Cl)Cl)Cl

Origin of Product

United States

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